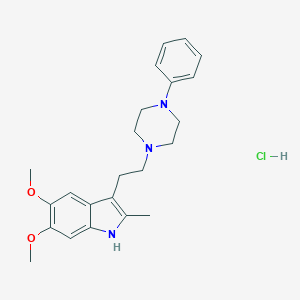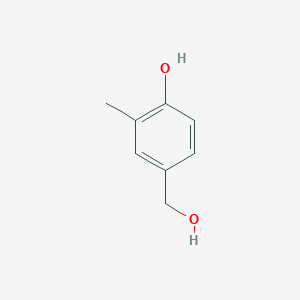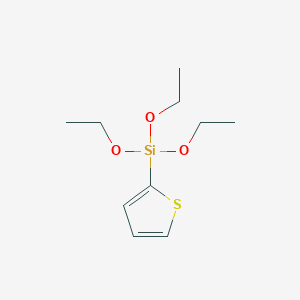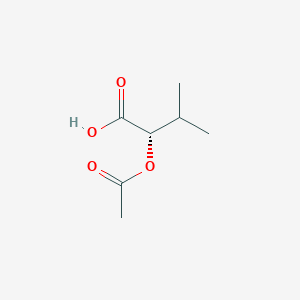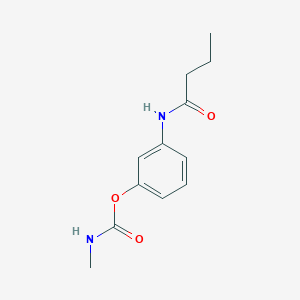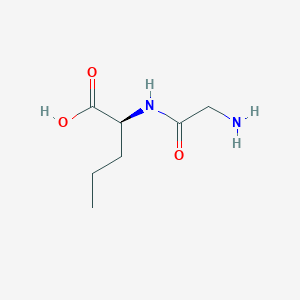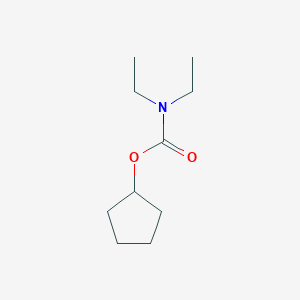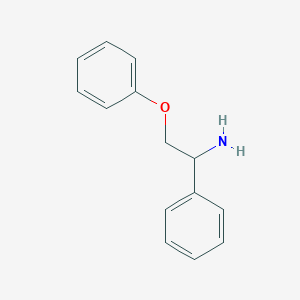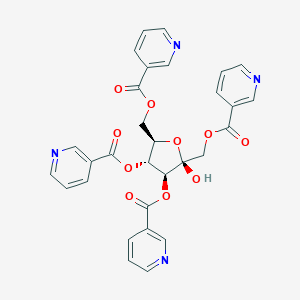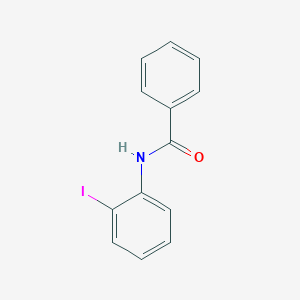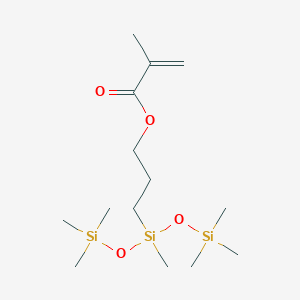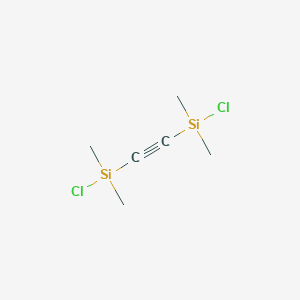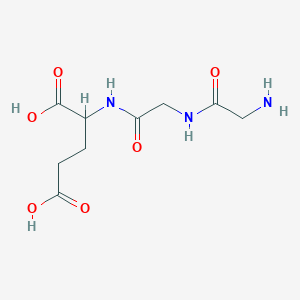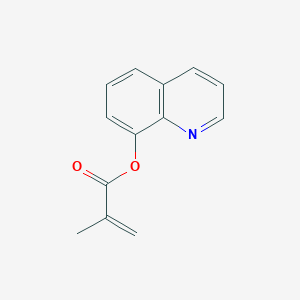
8-Quinolyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl methacrylate (8-QMA) is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It is a derivative of quinoline, an organic compound that is commonly found in many natural products. 8-QMA has a unique structure that allows it to selectively bind to metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
Mechanism Of Action
The mechanism of action of 8-Quinolyl methacrylate involves the selective binding of the compound to metal ions. The quinoline moiety of 8-Quinolyl methacrylate binds to the metal ion, while the methacrylate group provides a fluorescent signal upon excitation with light. The binding of metal ions to 8-Quinolyl methacrylate results in a change in the fluorescent signal, allowing for the detection of metal ion concentrations in biological systems.
Biochemical And Physiological Effects
8-Quinolyl methacrylate has been shown to have minimal biochemical and physiological effects on living systems. The compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of 8-Quinolyl methacrylate used in experiments should be carefully controlled to avoid any potential toxic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Quinolyl methacrylate in lab experiments is its selectivity for metal ions. This allows for the specific detection of metal ion concentrations in biological systems. Additionally, the fluorescent properties of 8-Quinolyl methacrylate allow for real-time monitoring of metal ion dynamics. However, one limitation of using 8-Quinolyl methacrylate is its relatively low solubility in water, which can limit its application in aqueous environments.
Future Directions
There are several future directions for the use of 8-Quinolyl methacrylate in scientific research. One potential application is the development of new fluorescent probes that are more selective for specific metal ions. Additionally, 8-Quinolyl methacrylate could be used in the development of new imaging techniques for the detection of metal ions in living systems. Finally, the use of 8-Quinolyl methacrylate in combination with other fluorescent probes could allow for the simultaneous detection of multiple metal ions in biological systems.
Synthesis Methods
The synthesis of 8-Quinolyl methacrylate involves the reaction of quinoline with methacrylic acid in the presence of a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
8-Quinolyl methacrylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has been used to study the role of metal ions in biological processes such as enzyme activity, protein folding, and DNA replication. The fluorescent properties of 8-Quinolyl methacrylate allow for the monitoring of metal ion concentrations in real-time, making it a valuable tool for studying metal ion dynamics in living systems.
properties
CAS RN |
19352-51-3 |
|---|---|
Product Name |
8-Quinolyl methacrylate |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
InChI Key |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Other CAS RN |
19352-51-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



